molecular formula C5H4BrClN2O B13125571 (3-Bromo-6-chloro-2-pyrazinyl)methanol

(3-Bromo-6-chloro-2-pyrazinyl)methanol

Cat. No.: B13125571
M. Wt: 223.45 g/mol
InChI Key: NEUYKKZTLRCLCA-UHFFFAOYSA-N
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Description

(3-Bromo-6-chloropyrazin-2-yl)methanol is an organic compound that belongs to the pyrazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrazine ring, along with a hydroxymethyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-chloropyrazin-2-yl)methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic molecules. The process begins with the coupling of (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, resulting in an intermediate compound. This intermediate is then subjected to protection of the amine group using di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production of (3-Bromo-6-chloropyrazin-2-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-chloropyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

(3-Bromo-6-chloropyrazin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-6-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interact with protein tyrosine phosphatases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-6-chloropyrazin-2-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can influence its reactivity and biological activity. The hydroxymethyl group also provides a site for further chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H4BrClN2O

Molecular Weight

223.45 g/mol

IUPAC Name

(3-bromo-6-chloropyrazin-2-yl)methanol

InChI

InChI=1S/C5H4BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1,10H,2H2

InChI Key

NEUYKKZTLRCLCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Br)CO)Cl

Origin of Product

United States

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